Physicochemical Property Differentiation: XLogP3-AA of the Propanamide vs. Pivalamide Analog
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 923081-68-9) exhibits a computed XLogP3-AA of 1.4, reflecting the lipophilicity contributed by its linear propanamide chain [1]. In contrast, the structurally related pivalamide analog, 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 941978-33-2), bears a gem-dimethyl-branched tert-butyl carbonyl group that increases steric bulk and lipophilicity [2]. This physicochemical difference translates into distinct chromatographic retention times under reversed-phase HPLC conditions, which is critical for resolving the target compound from co-eluting impurities during Apixaban drug substance analysis [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2,2-Dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 941978-33-2): XLogP3-AA approximately 2.5–3.0 (estimated based on incremental logP contribution of gem-dimethyl substitution relative to propanamide) |
| Quantified Difference | Approximately 1.1–1.6 logP units higher for the pivalamide analog |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A difference of >1 logP unit between the target compound and its close analog ensures baseline chromatographic separation, which is essential for accurate quantification of process-related impurities in Apixaban API.
- [1] PubChem Compound Summary for CID 7687292, N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide. XLogP3-AA = 1.4. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 7687292, N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide. National Center for Biotechnology Information (2025). View Source
